1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at the 1-position and a 4-(4-methylphenyl)piperazine moiety linked via a carbonyl group at the 4-position. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration, particularly in receptor modulation. The 4-methoxyphenyl group enhances lipophilicity and may influence binding to serotonin or adrenergic receptors, while the 4-methylphenylpiperazine fragment contributes to piperazine-based pharmacophore interactions common in CNS-active agents .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-3-5-19(6-4-17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)20-7-9-21(29-2)10-8-20/h3-10,18H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQODUFSVTOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.
Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene ring is introduced.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a coupling reaction, such as a reductive amination or an acylation reaction, using 4-(4-methylphenyl)piperazine as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar compounds can target specific kinases involved in cancer progression, suggesting a potential pathway for therapeutic intervention.
Anti-inflammatory Properties
Quinazolines are known for their anti-inflammatory effects. The compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. This could be particularly beneficial in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The structural components of this compound may contribute to its antimicrobial properties. Preliminary studies suggest that it could be effective against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development into a therapeutic agent. Toxicological assessments have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Further studies are needed to establish a comprehensive safety profile.
Case Study: Anticancer Efficacy
A recent study investigated the effects of a structurally similar quinazoline derivative on breast cancer cell lines. The results indicated that the compound induced significant apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent .
Case Study: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease models, the compound demonstrated a reduction in pro-inflammatory cytokines and improved histological scores in treated animals compared to controls . This highlights its potential utility in managing chronic inflammatory conditions.
Case Study: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of related quinazoline compounds against resistant bacterial strains. Results showed promising inhibitory effects, paving the way for further development into novel antimicrobial agents .
Data Table: Summary of Applications
This detailed examination underscores the importance of continued research into N-[(2-chlorophenyl)methyl]-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide to unlock its full therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
Key Structural Features Compared:
Pharmacological Highlights:
- Chlorophenyl and Benzimidazole Derivatives (): The benzimidazole moiety introduces planar aromaticity, favoring DNA intercalation or enzyme inhibition, diverging from the target compound’s piperazine-based receptor targeting .
- Sulfonyl vs. Carbonyl Linkers (): The toluenesulfonyl group in may reduce metabolic oxidation compared to the carbonyl linker, improving pharmacokinetic stability.
Receptor Binding and Selectivity
- Alpha-Adrenoceptor Affinity: Pyrrolidin-2-one derivatives with arylpiperazines (e.g., 1-{3-[4-(2-chlorophenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one) exhibit nanomolar affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29). Substitutions at the phenyl ring’s para-position (e.g., methoxy, chloro) significantly influence receptor subtype selectivity .
- Serotonin Receptor Antagonism: Compounds like p-MPPI and p-MPPF (), bearing 4-methoxyphenylpiperazine and halogenated benzamides, show potent 5-HT1A receptor antagonism (ID50 = 3–5 mg/kg).
Physicochemical Properties
Key Observations:
- The nitro group in increases polar surface area, possibly reducing CNS penetration compared to the target compound.
Biological Activity
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, a compound with the molecular formula C30H32N4O4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, piperazine moiety, and methoxyphenyl groups. Its molecular weight is approximately 512.6 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C30H32N4O4 |
| Molecular Weight | 512.6 g/mol |
| CAS Number | 2380179-85-9 |
Antidepressant Effects
Research indicates that compounds containing piperazine rings often exhibit antidepressant properties. In a study evaluating various piperazine derivatives, it was found that modifications to the piperazine structure significantly influenced serotonin receptor affinity, particularly for the 5-HT1A and D2 receptors . This suggests that the target compound may also possess similar effects.
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor effects. A study demonstrated that pyrrolidine derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, compounds with similar structures showed IC50 values in the micromolar range against breast and colon cancer cells .
Antimicrobial Properties
Pyrrole derivatives have been noted for their antimicrobial activities. In vitro studies have shown that certain pyrrolidine-based compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This positions the target compound as a potential candidate for further antimicrobial evaluation.
The biological activity of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating serotonin and dopamine pathways which are critical in mood regulation.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
- Enzyme Inhibition : The presence of the piperazine moiety suggests potential inhibition of specific kinases involved in cellular signaling pathways related to cancer progression.
Case Study 1: Antidepressant Activity
In a clinical trial involving a derivative of this compound, patients exhibited significant improvement in depressive symptoms after four weeks of treatment compared to placebo groups. The study highlighted the importance of the piperazine structure in enhancing serotonin receptor binding affinity .
Case Study 2: Antitumor Efficacy
A preclinical study evaluated the antitumor efficacy of a related pyrrolidine derivative in human cancer xenograft models. The compound demonstrated a dose-dependent reduction in tumor size, suggesting effective targeting of cancer cells while sparing normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
